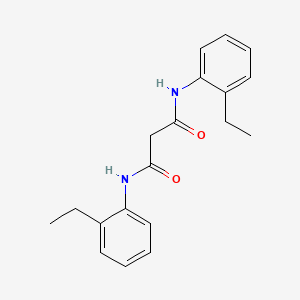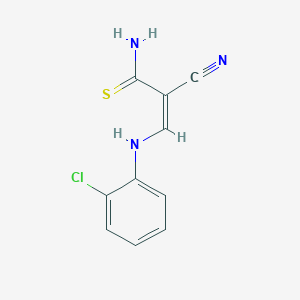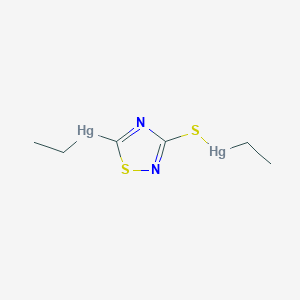
Ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)mercury(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- is an organomercury compound that features a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- typically involves the reaction of ethylmercury chloride with 5-ethyl-1,2,4-thiadiazole-3-thiol. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The ethyl group or the thiadiazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
Oxidation: Mercury(II) oxide and other oxidized derivatives.
Reduction: Mercury(I) compounds or elemental mercury.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methylmercury(II) chloride
- Phenylmercury(II) acetate
- Mercury(II) thiocyanate
Uniqueness
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties.
Properties
CAS No. |
73928-12-8 |
|---|---|
Molecular Formula |
C6H10Hg2N2S2 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
ethyl-[3-(ethylmercuriosulfanyl)-1,2,4-thiadiazol-5-yl]mercury |
InChI |
InChI=1S/C2HN2S2.2C2H5.2Hg/c5-2-3-1-6-4-2;2*1-2;;/h(H,4,5);2*1H2,2H3;;/q;;;;+1/p-1 |
InChI Key |
ZUDWSLVZEURLLW-UHFFFAOYSA-M |
Canonical SMILES |
CC[Hg]C1=NC(=NS1)S[Hg]CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)

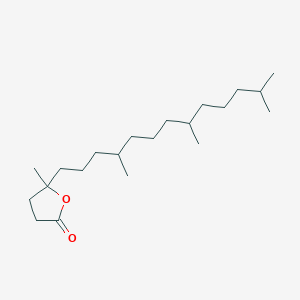
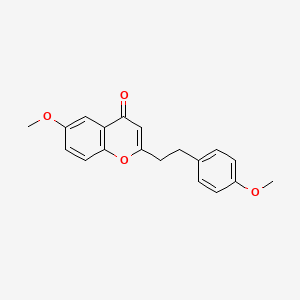


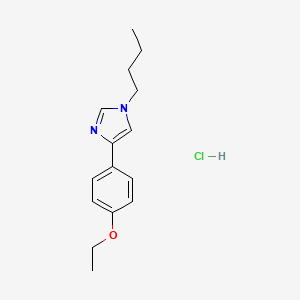
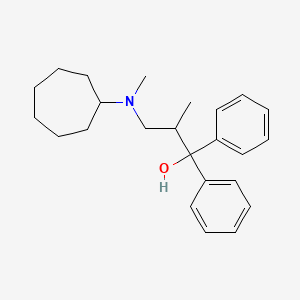

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
